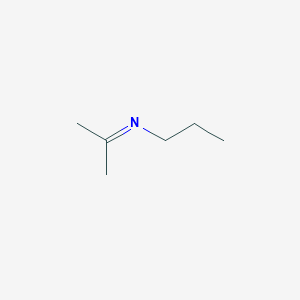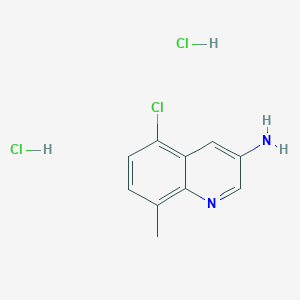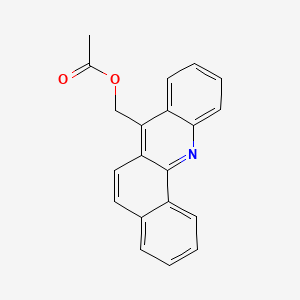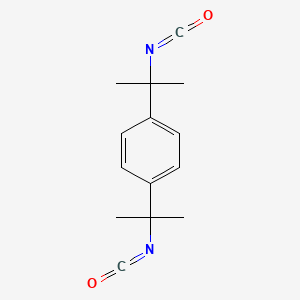![molecular formula C10H16N2O5 B13743068 2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate CAS No. 3452-65-1](/img/structure/B13743068.png)
2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate is a compound that belongs to the class of aziridine derivatives Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate typically involves the reaction of aziridine with ethylene glycol derivatives under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic attack on the aziridine ring, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the high ring strain, aziridine rings are highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Substitution Reactions: The compound can undergo substitution reactions where nucleophiles replace the aziridine ring or other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of bases or acids to facilitate the reactions, and solvents like dichloromethane or ethanol are commonly used.
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile and reaction conditions. For example, nucleophilic ring-opening reactions with amines can lead to the formation of amino alcohols, while reactions with thiols can produce thioethers.
Scientific Research Applications
2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to alkylate DNA and proteins.
Materials Science: It is used in the synthesis of polymers and coatings due to its reactivity and ability to form cross-linked structures.
Biological Research: The compound is used to study enzyme inhibition and protein interactions, particularly in the context of cancer research.
Mechanism of Action
The mechanism of action of 2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate involves the alkylation of nucleophilic sites on DNA and proteins. The aziridine ring’s high strain energy facilitates its reaction with nucleophiles, leading to the formation of covalent bonds with target molecules. This can result in the inhibition of enzymes and disruption of cellular processes, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxamide: Known for its low toxicity and use as an immunomodulatory anticancer drug.
Aziridine-2-carboxylic acid derivatives: Studied for their potential as protein disulfide isomerase inhibitors.
Uniqueness
2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate is unique due to its specific structure, which allows for versatile reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential as a therapeutic agent make it a compound of significant interest in scientific research.
Properties
CAS No. |
3452-65-1 |
|---|---|
Molecular Formula |
C10H16N2O5 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
2-[2-(aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O5/c13-9(11-1-2-11)16-7-5-15-6-8-17-10(14)12-3-4-12/h1-8H2 |
InChI Key |
CIQRDAIZBSGIMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=O)OCCOCCOC(=O)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3-Chloro-5-fluorobenzyl)-3-((methylamino)methyl)-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B13742991.png)
![9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-](/img/structure/B13742995.png)
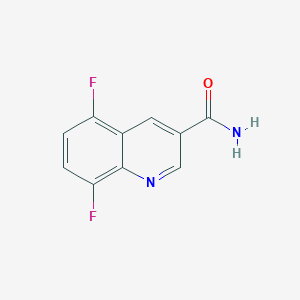
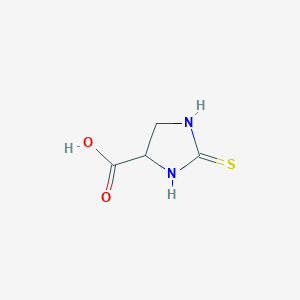
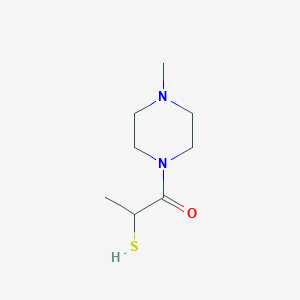

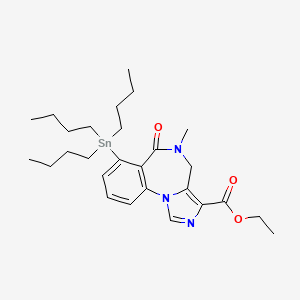
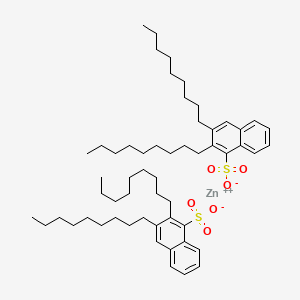
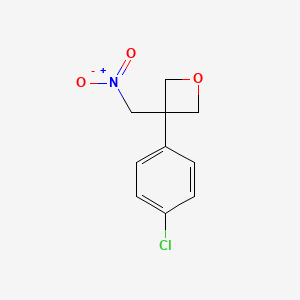
![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B13743042.png)
